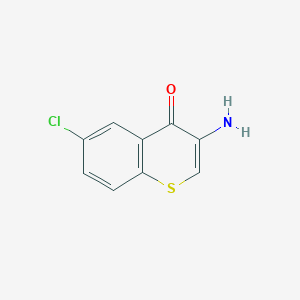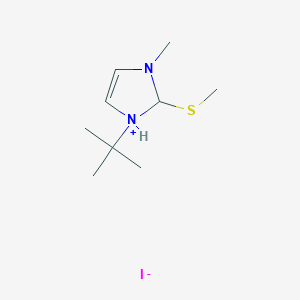
Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane is a complex organometallic compound that features antimony as its central atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with 2-methylphenyl and diphenoxy ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands attached to the antimony center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions may involve the use of halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) species.
Scientific Research Applications
Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane has several scientific research applications, including:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of antimony.
Phosphoric acid, tris(2-methylphenyl) ester: Another related compound with a different central atom and functional groups.
Uniqueness
Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane is unique due to the presence of antimony, which imparts distinct chemical properties and reactivity compared to similar compounds with phosphorus or other central atoms. This uniqueness makes it valuable for specific applications where antimony’s properties are advantageous.
Properties
CAS No. |
61184-27-8 |
|---|---|
Molecular Formula |
C33H31O2Sb |
Molecular Weight |
581.4 g/mol |
IUPAC Name |
tris(2-methylphenyl)-diphenoxy-λ5-stibane |
InChI |
InChI=1S/3C7H7.2C6H6O.Sb/c3*1-7-5-3-2-4-6-7;2*7-6-4-2-1-3-5-6;/h3*2-5H,1H3;2*1-5,7H;/q;;;;;+2/p-2 |
InChI Key |
KPWWQBVCVJPEBI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)(C3=CC=CC=C3C)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14577434.png)




![Benzamide, N-[[ethyl[(ethylamino)carbonyl]amino]methyl]-](/img/structure/B14577462.png)
![2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14577477.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-](/img/structure/B14577480.png)






